molecular formula C10H12ClNO4S B2658142 3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride CAS No. 1016522-59-0

3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride

Cat. No.: B2658142
CAS No.: 1016522-59-0
M. Wt: 277.72
InChI Key: AJTHTMQVVZOTJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulfonyl derivatives .

Scientific Research Applications

3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical synthesis processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride
  • 2-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride

Uniqueness

3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in certain chemical reactions and industrial processes .

Properties

IUPAC Name

3-(2-methoxyethylcarbamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-16-6-5-12-10(13)8-3-2-4-9(7-8)17(11,14)15/h2-4,7H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTHTMQVVZOTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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